molecular formula C18H18F3NO4 B3016039 3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351599-89-7

3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B3016039
CAS No.: 1351599-89-7
M. Wt: 369.34
InChI Key: RPXZDIDQBGHNBZ-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a versatile chemical compound used in various scientific research fields. It possesses unique properties that make it valuable for applications in drug discovery, organic synthesis, and material science.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide are not yet fully understood due to the limited research available. It is known that similar compounds, such as benzamides, have been found to interact with various enzymes and proteins

Cellular Effects

The cellular effects of this compound are also not well-studied. It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

The synthesis of 3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves multiple steps. One common method includes the use of 3,5-dimethoxybenzoic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and amidation to form the final product. Industrial production methods may involve optimizing these steps for higher yields and purity.

Chemical Reactions Analysis

3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: It is explored for its potential use in drug discovery and development, particularly for its unique chemical structure and properties.

    Industry: The compound is used in material science for the development of new materials with specific properties.

Comparison with Similar Compounds

3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can be compared with other similar compounds, such as:

  • 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid
  • 3,5-dimethoxybenzoic acid
  • N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide These compounds share some structural similarities but differ in their specific functional groups and properties, making this compound unique in its applications and effects .

Properties

IUPAC Name

3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c1-25-14-8-12(9-15(10-14)26-2)16(23)22-11-17(24,18(19,20)21)13-6-4-3-5-7-13/h3-10,24H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXZDIDQBGHNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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